N-benzyl-2-chloro-N-ethylpropanamide
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Overview
Description
N-benzyl-2-chloro-N-ethylpropanamide is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 g/mol . It is characterized by the presence of a benzyl group, a chloro group, and an ethylpropanamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-ethylpropanamide typically involves the reaction of benzylamine with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-ethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water), and acidic or basic conditions.
Major Products Formed
Substitution: N-benzyl-2-amino-N-ethylpropanamide, N-benzyl-2-thio-N-ethylpropanamide.
Reduction: N-benzyl-2-chloro-N-ethylpropanol.
Oxidation: N-benzyl-2-chloro-N-ethylpropanoic acid.
Scientific Research Applications
N-benzyl-2-chloro-N-ethylpropanamide is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-ethylpropanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the benzyl group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloro-N-methylpropanamide
- N-benzyl-2-chloro-N-isopropylpropanamide
- N-benzyl-2-chloro-N-phenylpropanamide
Uniqueness
N-benzyl-2-chloro-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
N-benzyl-2-chloro-N-ethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-14(12(15)10(2)13)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTWLMRZWGTQQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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